molecular formula C14H15NO2 B040498 2-(2-Phenoxyethoxy)aniline CAS No. 114012-05-4

2-(2-Phenoxyethoxy)aniline

Cat. No. B040498
M. Wt: 229.27 g/mol
InChI Key: OWCFHGUDMYDGPA-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethoxy)aniline is a chemical compound that is a part of the aniline derivatives. These compounds are significant in various chemical reactions and have been studied for their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of aniline derivatives involves multiple steps, including high-pressure hydrolysis, reduction reactions, and addition reactions. The synthesis approaches aim for high yield, good quality, and minimal environmental pollution. Techniques such as elemental analyses, IR spectra, and 1H NMR are employed to characterize the product structure (Wen Zi-qiang, 2007).

Molecular Structure Analysis

The molecular structure of aniline derivatives, including 2-(2-Phenoxyethoxy)aniline, can be characterized using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR. X-ray diffraction analysis helps in understanding the crystal structure, providing insights into the molecular conformation and interactions within the compound (Qing-mei Wu et al., 2021).

Chemical Reactions and Properties

Aniline derivatives engage in various chemical reactions, including oxidative coupling, catalytic oxidation, and copolymerization. These reactions demonstrate the versatility and reactivity of aniline derivatives in different chemical environments. The outcomes of these reactions, such as the synthesis of polymers and oxidation products, are significant for understanding the chemical behavior of these compounds (Shengxiao Zhang et al., 2009).

Physical Properties Analysis

The physical properties of 2-(2-Phenoxyethoxy)aniline derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various domains. These properties are influenced by the molecular structure and substituents on the aniline ring.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards acids and bases, and redox behavior, are key to understanding the applications and reactions of 2-(2-Phenoxyethoxy)aniline derivatives. Studies on the copolymerization and electrochemical properties provide valuable information on the conductive and redox characteristics of these compounds (Shao-lin Mu, 2004).

Scientific Research Applications

Environmental Remediation

Superparamagnetic Fe3O4 nanoparticles have been utilized for the catalytic oxidation of phenolic and aniline compounds, demonstrating their potential in environmental cleanup efforts. These nanoparticles show excellent stability, reusability, and the ability to efficiently remove contaminants like phenol and aniline from aqueous solutions, making them a promising tool for water treatment processes (Zhang et al., 2009).

Molecular Electronics and Sensing

Chlorohydroxyaniline derivatives, related to aniline compounds, have been investigated for their potential applications in rechargeable batteries, electrochromics, and biosensors. Their strong antioxidant and anticancer activities add to their value in various scientific fields. These derivatives exhibit pH-dependent redox mechanisms and interact with DNA, suggesting their utility in developing advanced materials for electronics and biosensing applications (Shahzad et al., 2014).

Advanced Coatings

Research into electroactive benzoxazine with aniline dimers has led to the synthesis of high-performance materials for corrosion-resistant coatings. These coatings show outstanding corrosion resistance and facilitate the formation of protective metal oxide layers on surfaces, highlighting their importance in industrial applications to extend the lifespan of metal structures (Li et al., 2018).

Energy Conversion

Electrochemical synthesis of novel polymers based on aniline derivatives has been explored for their use in dye-sensitized solar cells. These materials demonstrate high conducting properties and improved energy conversion efficiencies, indicating their potential in renewable energy technologies (Shahhosseini et al., 2016).

properties

IUPAC Name

2-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCFHGUDMYDGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40580053
Record name 2-(2-Phenoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenoxyethoxy)aniline

CAS RN

114012-05-4
Record name 2-(2-Phenoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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